![molecular formula C7H8F2 B2861712 1,1-Difluoro-3-prop-2-ynylcyclobutane CAS No. 2228641-41-4](/img/structure/B2861712.png)
1,1-Difluoro-3-prop-2-ynylcyclobutane
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Overview
Description
1,1-Difluoro-3-prop-2-ynylcyclobutane is a chemical compound with the molecular formula C7H8F2 . It has a molecular weight of 130.14 .
Molecular Structure Analysis
The molecular structure of 1,1-Difluoro-3-prop-2-ynylcyclobutane consists of a cyclobutane ring with two fluorine atoms attached to one carbon atom and a prop-2-ynyl group attached to another carbon atom .Physical And Chemical Properties Analysis
1,1-Difluoro-3-prop-2-ynylcyclobutane is a liquid at room temperature . It has a molecular weight of 130.14 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Photoaffinity Labeling
This compound is used as a minimally interfering photo-affinity label (MI-PAL). Photoaffinity labeling is a growing interest in chemical biology and drug discovery research to characterize the non-covalent interactome. It is used in protein profiling, the study of protein-protein interactions and complexes, and target engagement, identification, or validation studies .
Synthesis of Fluorinated Derivatives
The compound has been used in the synthesis of 1-aryloxy-1,1-difluoro-3-aminopropan-2-ols via a one-pot epoxidation/nucleophilic ring-opening process. This process starts with readily available 1,1-difluoro-1-compounds .
Iodohydroxylation
The compound has been used in iodohydroxylation reactions. The reaction proceeds with complete regioselectivity to the 2-iodopropan-1-ol .
Formation of Bioactive Core-Structure
The compound has been used in the formation of bioactive core-structures. A 1,2-shift of the hydroxyl group is necessary. Formation of the epoxide and nucleophilic ring-opening by an amine under basic regime provides the needed reactivity .
Catalytic Hydrogenolysis
The C2–C3 bond of the cyclopropane ring underwent cleavage exclusively over both catalysts. The contribution of the fluorine substituent to the lengthening and weakening the C2–C3 bond of the cyclopropane ring seems to become a dominant factor in the regioselectivity .
Scale-Up Synthesis
This compound can be readily scaled up to gram-scale preparation, making it suitable for large-scale industrial applications .
Safety and Hazards
The safety data sheet for 1,1-Difluoro-3-prop-2-ynylcyclobutane indicates that it is a dangerous substance. It has hazard statements including H225, H302, H315, H319, and H335, indicating that it is highly flammable, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for the study and application of 1,1-Difluoro-3-prop-2-ynylcyclobutane and similar compounds are promising. The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . The presence of fluorine atoms in the structure of medicinal preparations is now very high , indicating a growing interest in the development and study of fluorine-containing compounds.
properties
IUPAC Name |
1,1-difluoro-3-prop-2-ynylcyclobutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2/c1-2-3-6-4-7(8,9)5-6/h1,6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCDCNKIPXWFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-3-prop-2-ynylcyclobutane |
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